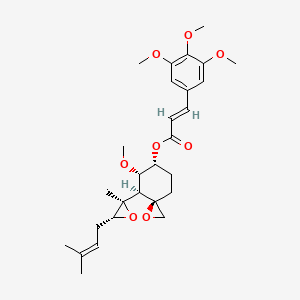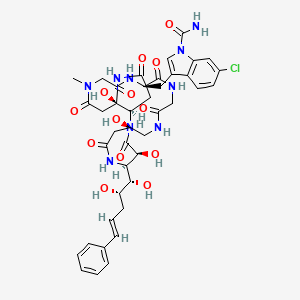
Protostane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protostane is a terpenoid fundamental parent and a triterpene.
Applications De Recherche Scientifique
Inhibition of Human Carboxylesterase 2
Protostane triterpenoids isolated from the rhizome of Alisma orientale have shown significant inhibitory effects on human carboxylesterase 2 (hCE-2), a key enzyme in drug metabolism and lipid biosynthesis. Certain compounds within these triterpenoids display moderate selective inhibition towards hCE-2 enzymes, suggesting potential applications in pharmacology and biochemistry (Mai et al., 2015).
Key Enzymes in Triterpenes Biosynthesis
Research on Alisma orientale revealed the critical role of squalene synthase in the biosynthesis of protostane triterpenes. This enzyme catalyzes the conversion of farnesyl diphosphate to squalene, a precursor to protostane triterpenes. Understanding its functionality and expression provides insights into the biosynthesis of these compounds, which are important in synthetic biology (Liu et al., 2017).
Broad Spectrum of Biological Activities
Protostane triterpenes exhibit a wide range of biological properties, including hepatoprotection, antiviral activity, anticancer effects, and the potential to reverse multidrug resistance in cancer cells. This diverse spectrum of biological activities highlights their potential in therapeutic applications (Zhao et al., 2013).
Anti-Complementary Activity
Certain protostane-type triterpenes have demonstrated anti-complementary activity, impacting the classical pathway of the complement system. This suggests potential therapeutic applications in modulating immune responses (Lee et al., 2003).
Cytotoxic Activities
Chemical modifications of alisol B 23-acetate, a protostane analogue, have shown significant cytotoxic activities against various tumor cell lines. This points towards their potential use in developing anticancer therapies (Lee et al., 2002).
Up-regulation of Squalene Epoxidases
Studies on Alisma orientale indicate that methyl jasmonate can promote the accumulation of protostane triterpenes by up-regulating the expression of squalene epoxidases, key enzymes in triterpene biosynthesis. This finding is significant for enhancing the production of these compounds (Tian et al., 2019).
FPTase Inhibition
Protostane triterpenes from Alismatis Rhizoma and derivatives from alisol B 23-acetate have shown inhibitory activity against farnesyl-protein transferase (FPTase), an enzyme implicated in cancer. This suggests potential applications in cancer treatment (Lee et al., 2011).
Propriétés
Nom du produit |
Protostane |
|---|---|
Formule moléculaire |
C30H54 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(5S,8S,9S,10S,13S,14S,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25+,26+,28+,29+,30+/m1/s1 |
Clé InChI |
OORMXZNMRWBSTK-XJIBWFFZSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@]2([C@H]1CC[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



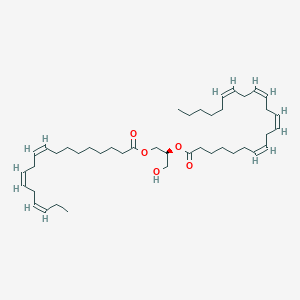

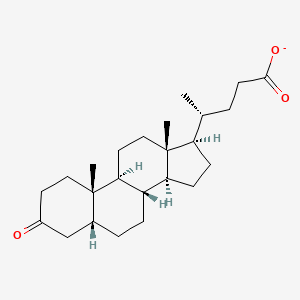
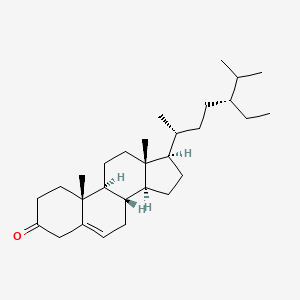
![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)

![N-[(R)-1-{[Acetyl-(2-methoxy-benzyl)-amino]-methyl}-2-(1H-indol-3-yl)-ethyl]-2-(4-cyclohexyl-piperazin-1-yl)-acetamide](/img/structure/B1240798.png)
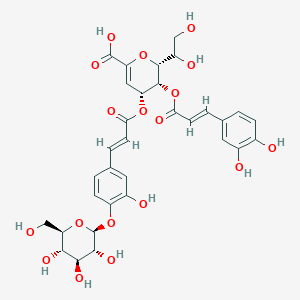

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
![(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
